molecular formula C14H23N3 B13000291 N,N,6-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine

N,N,6-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine

Cat. No.: B13000291
M. Wt: 233.35 g/mol
InChI Key: GJNNQIXERKLWCK-UHFFFAOYSA-N
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Description

N,N,6-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a piperidine moiety. The presence of multiple methyl groups adds to its steric hindrance, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with a piperidine compound under controlled conditions. The reaction often requires the use of strong bases and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated monitoring systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N,N,6-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as halides, under reflux conditions.

Major Products Formed

Scientific Research Applications

N,N,6-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N,6-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: Another piperidine derivative with similar steric properties.

    2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used in oxidation reactions.

Uniqueness

N,N,6-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

N,N,6-trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C14H23N3/c1-11-12(8-9-14(15-11)16(2)3)13-7-5-6-10-17(13)4/h8-9,13H,5-7,10H2,1-4H3

InChI Key

GJNNQIXERKLWCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N(C)C)C2CCCCN2C

Origin of Product

United States

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